molecular formula C15H18N2O2 B2515604 N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide CAS No. 1226438-92-1

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide

Cat. No.: B2515604
CAS No.: 1226438-92-1
M. Wt: 258.321
InChI Key: QJHGCKUTENBYIY-UHFFFAOYSA-N
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Description

N-(3-(1H-Pyrrol-1-yl)propyl)-3-methoxybenzamide is a benzamide derivative featuring a 3-methoxybenzoyl core linked to a 3-(1H-pyrrol-1-yl)propylamine moiety. The compound’s structure combines a methoxy-substituted aromatic ring with a pyrrole-containing alkyl chain, which may influence its electronic properties, solubility, and biological or catalytic activity. Benzamide derivatives are widely studied for their roles in medicinal chemistry (e.g., enzyme inhibition) and catalysis (e.g., directing groups in C–H functionalization).

Properties

IUPAC Name

3-methoxy-N-(3-pyrrol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-14-7-4-6-13(12-14)15(18)16-8-5-11-17-9-2-3-10-17/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHGCKUTENBYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 3-(1H-pyrrol-1-yl)propylamine. The reaction is usually carried out under reflux conditions in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then purified using column chromatography .

Chemical Reactions Analysis

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzamide moiety can enhance the compound’s binding affinity to specific proteins, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Key Features of Selected Benzamide Derivatives

Compound Name Substituent on Benzamide Alkyl Chain Features Directing Group Type Key Applications
This compound 3-methoxy 3-(pyrrol-1-yl)propyl Pyrrole-based Potential catalyst, drug design (hypothesized)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl N,O-bidentate Metal-catalyzed C–H functionalization

Substituent Effects

  • 3-Methoxy vs. 3-Methyl : The methoxy group in the target compound is a stronger electron-donating group compared to the methyl group in the analog from . This difference could enhance resonance stabilization of intermediates in catalytic reactions or improve binding affinity in biological targets.
  • Pyrrole vs.

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide is a compound of interest due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Structural Characteristics

The compound consists of a pyrrole ring attached to a propyl chain, which is further linked to a methoxybenzamide moiety. This unique combination is believed to contribute to its distinct biological properties, such as increased lipophilicity and enhanced binding affinity to various biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The pyrrole ring can modulate enzyme activity, while the methoxybenzamide enhances binding affinity to proteins, potentially affecting various signaling pathways.

Key Mechanisms

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in cellular processes.
  • Receptor Binding : It shows potential as a ligand for various receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies suggest that the compound has potential antibacterial and antiviral effects.
  • Anti-inflammatory Effects : Ongoing research is exploring its role as an anti-inflammatory agent.
  • Anticancer Activity : Preliminary findings indicate that it may possess anticancer properties, particularly in targeting specific cancer cell lines.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against Bacillus subtilis, inhibiting cell division and leading to filamentation. This effect was attributed to its interaction with the FtsZ protein, crucial for bacterial cell division .

Anticancer Research

In vitro studies have shown that the compound can induce apoptosis in certain cancer cell lines. For example, it was found to inhibit the growth of human breast cancer cells through the modulation of apoptosis-related pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-(1H-pyrrol-1-yl)propyl)-4-methoxybenzamideMethoxy group at para positionAltered biological activity compared to 3-methoxy variant
N-(3-(1H-pyrrol-1-yl)propyl)-3-chlorobenzamideChlorine instead of methoxyDifferent reactivity and potential applications

The presence of the methoxy group significantly influences the compound's biological properties, making it distinct from its analogs.

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